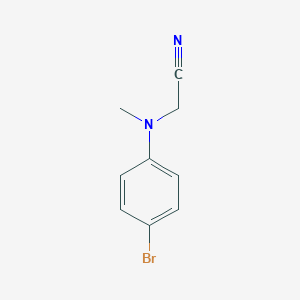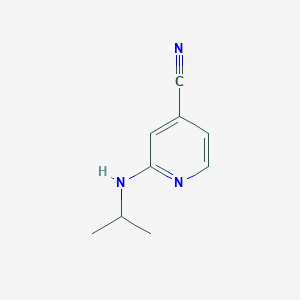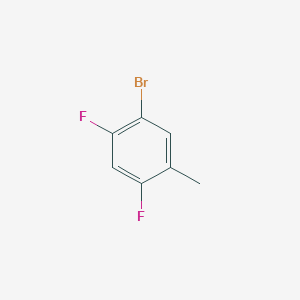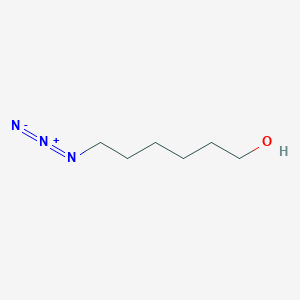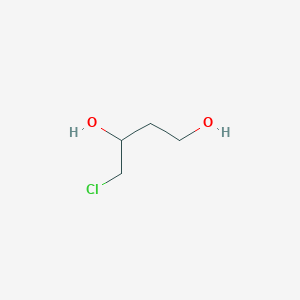
4-Chlorobutane-1,3-diol
概要
説明
4-Chlorobutane-1,3-diol is an organic compound with the molecular formula C4H9ClO2. It is a chlorinated derivative of 1,3-butanediol and is known for its applications in various chemical processes and industries. The compound is characterized by the presence of a chlorine atom attached to the butanediol backbone, which imparts unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: 4-Chlorobutane-1,3-diol can be synthesized through several methods. One common approach involves the chlorination of 1,3-butanediol using thionyl chloride or phosphorus trichloride. The reaction typically occurs under controlled conditions to ensure selective chlorination at the desired position .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as distillation and purification to obtain the final product with high quality .
化学反応の分析
Types of Reactions: 4-Chlorobutane-1,3-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert this compound to other alcohol derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium hydroxide or ammonia can facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 4-chlorobutanoic acid, while reduction could produce 4-chloro-1-butanol .
科学的研究の応用
4-Chlorobutane-1,3-diol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is employed in the study of biochemical pathways and enzyme reactions.
Medicine: Research explores its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: It serves as a building block for the production of polymers, resins, and other industrial chemicals
作用機序
The mechanism of action of 4-Chlorobutane-1,3-diol involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of various metabolites. These interactions can influence biochemical processes and cellular functions .
類似化合物との比較
1,3-Butanediol: A non-chlorinated analog with similar structural features but different reactivity.
4-Chloro-2-butanol: Another chlorinated derivative with distinct chemical properties.
1,4-Butanediol: A related compound used in the production of plastics and solvents
Uniqueness: 4-Chlorobutane-1,3-diol is unique due to the presence of the chlorine atom, which imparts specific reactivity and makes it suitable for specialized applications in synthesis and research .
特性
CAS番号 |
145873-44-5 |
|---|---|
分子式 |
C4H9ClO2 |
分子量 |
124.56 g/mol |
IUPAC名 |
4-chlorobutane-1,3-diol |
InChI |
InChI=1S/C4H9ClO2/c5-3-4(7)1-2-6/h4,6-7H,1-3H2 |
InChIキー |
IQDXPPKWNPMHJI-UHFFFAOYSA-N |
SMILES |
C(CO)C(CCl)O |
正規SMILES |
C(CO)C(CCl)O |
同義語 |
4-Chloro-1,3-butanediol |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

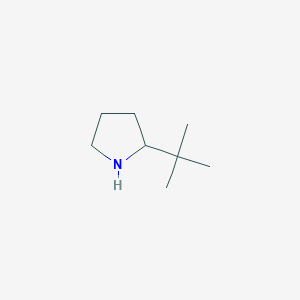
![N-[(2-methylphenyl)carbamothioyl]acetamide](/img/structure/B182178.png)
![tert-Butyl ((1R,5S,6s)-3-benzyl-3-azabicyclo[3.1.0]hexan-6-yl)carbamate](/img/structure/B182184.png)
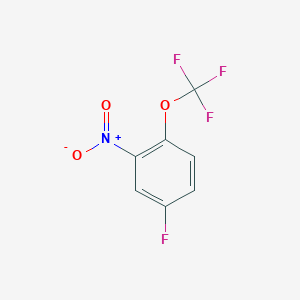
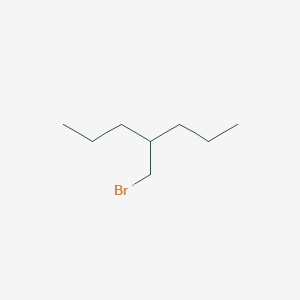
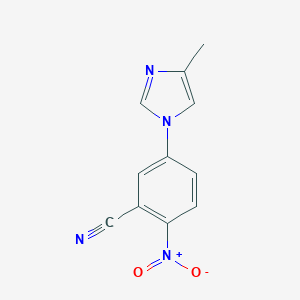
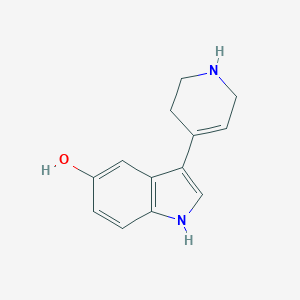
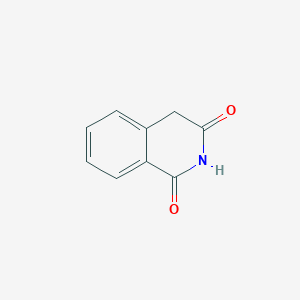
![4-(1-Hydroxy-1-methylethyl)-2-propyl-1-[[2'-[(triphenylmethyl)-1H-tetrazol-5-yl][1,1'-biphenyl]-4-yl]methyl]-1H-imidazole-5-carboxylic acid ethyl ester](/img/structure/B182193.png)
